2,3,5-Trichloro-4-methylbenzotrifluoride

説明

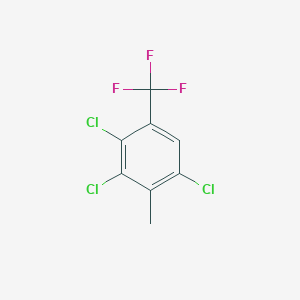

2,3,5-Trichloro-4-methylbenzotrifluoride: is a halogenated aromatic compound with the molecular formula C8H4Cl3F3. It is characterized by the presence of three chlorine atoms and three fluorine atoms attached to a benzene ring, along with a methyl group. This compound is used in various industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trichloro-4-methylbenzotrifluoride typically involves the chlorination of 4-methylbenzotrifluoride. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large reactors equipped with efficient cooling systems to manage the exothermic nature of the chlorination reaction. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and chlorine feed rate to ensure optimal yield and purity of the product.

化学反応の分析

Types of Reactions

2,3,5-Trichloro-4-methylbenzotrifluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form derivatives with fewer halogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzotrifluorides with nucleophiles replacing chlorine atoms.

Oxidation: Formation of 2,3,5-trichloro-4-methylbenzoic acid.

Reduction: Formation of partially dehalogenated derivatives.

科学的研究の応用

Organic Synthesis

2,3,5-Trichloro-4-methylbenzotrifluoride is utilized as an intermediate in the synthesis of various organic compounds. Its chlorinated structure enhances reactivity towards nucleophiles and electrophiles, making it valuable in:

- Fluorination Reactions : The compound can be used to introduce fluorine into organic molecules through electrophilic fluorination processes. This modification often leads to enhanced biological activity or altered physical properties of the resulting compounds .

- Synthesis of Pharmaceuticals : It serves as a precursor for synthesizing pharmaceutical agents by facilitating the formation of key intermediates required for drug development .

Environmental Chemistry

The environmental impact of chlorinated compounds like this compound has been studied extensively. Research indicates that:

- Degradation Pathways : Understanding the degradation pathways of such compounds is crucial for assessing their environmental persistence and toxicity. Studies have shown that chlorinated aromatic compounds can undergo photodegradation and microbial degradation under specific conditions .

- Toxicological Studies : Investigations into the toxicological effects of exposure to chlorinated compounds are vital for public health assessments. Case studies have documented potential health risks associated with exposure to similar compounds, emphasizing the need for careful handling and regulation .

Material Science

The compound's properties make it suitable for applications in material science:

- Polymer Chemistry : It can be used as a monomer or additive in polymer formulations to enhance thermal stability and chemical resistance. The incorporation of trifluoromethyl groups often results in materials with improved mechanical properties and lower flammability .

Case Studies

Several case studies highlight the applications of this compound:

作用機序

The mechanism of action of 2,3,5-Trichloro-4-methylbenzotrifluoride involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring makes it susceptible to nucleophilic attack, leading to the formation of various derivatives.

類似化合物との比較

Similar Compounds

- 3,4,5-Trichlorobenzotrifluoride

- 2-Methylbenzotrifluoride

- 4-Chlorobenzotrifluoride

Uniqueness

2,3,5-Trichloro-4-methylbenzotrifluoride is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and physical properties compared to other similar compounds. This unique structure makes it valuable in specific industrial and research applications.

生物活性

2,3,5-Trichloro-4-methylbenzotrifluoride (commonly referred to as TMBTF) is a synthetic compound that has garnered attention in various fields, including environmental science and toxicology. Its unique chemical structure, which includes multiple chlorine atoms and a trifluoromethyl group, suggests potential biological activity that merits detailed investigation. This article reviews the biological activity of TMBTF, focusing on its effects on cellular systems and potential implications for human health and the environment.

Toxicological Effects

Research indicates that TMBTF exhibits significant cytotoxic effects on various cell lines. A study conducted on human liver cancer cells (HepG2) demonstrated that TMBTF induces apoptosis, characterized by DNA fragmentation and activation of caspases, which are crucial for programmed cell death. The IC50 (the concentration required to inhibit cell growth by 50%) was found to be approximately 25 µM after 24 hours of exposure .

Table 1: Cytotoxicity of TMBTF on Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

| HeLa | 20 | Reactive oxygen species generation |

Environmental Impact

TMBTF has been studied for its environmental persistence and bioaccumulation potential. In aquatic environments, it has been shown to affect the reproductive systems of fish species such as Danio rerio (zebrafish). Exposure to TMBTF resulted in reduced fertility and developmental abnormalities in embryos .

Case Study: Effects on Zebrafish Development

In a controlled laboratory setting, zebrafish were exposed to varying concentrations of TMBTF over a period of 14 days. The findings revealed:

- At concentrations above 10 µg/L, there was a significant increase in malformations.

- Survival rates decreased notably at concentrations exceeding 50 µg/L.

Apoptosis Induction

The induction of apoptosis by TMBTF involves several pathways:

- Caspase Activation: TMBTF activates caspases-3 and -9, which are critical in the apoptotic pathway.

- Mitochondrial Dysfunction: It disrupts mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.

Oxidative Stress

TMBTF has also been implicated in the generation of reactive oxygen species (ROS), which can lead to oxidative stress within cells. This oxidative stress is a contributing factor to cellular damage and apoptosis .

特性

IUPAC Name |

1,3,4-trichloro-2-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3F3/c1-3-5(9)2-4(8(12,13)14)7(11)6(3)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFKTGNYJNFYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701210483 | |

| Record name | Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141030-68-4 | |

| Record name | Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141030-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。